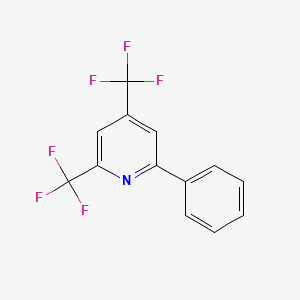
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(quinolylpropanoyl)-N-phenylhydrazine-1-carbothioamide with aqueous sodium hydroxide and concentrated sulfuric acid. This reaction is economically efficient and yields the target product in high yields (85–98%) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective starting materials and the implementation of green chemistry principles are often prioritized to ensure sustainability and economic viability .
化学反応の分析
Types of Reactions
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学的研究の応用
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
類似化合物との比較
Similar Compounds
- N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide
- N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
Uniqueness
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms within its heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
特性
CAS番号 |
928137-28-4 |
|---|---|
分子式 |
C11H12N4OS |
分子量 |
248.31 g/mol |
IUPAC名 |
N-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C11H12N4OS/c1-2-9(16)12-10-13-14-11(17)15(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,17)(H,12,13,16) |
InChIキー |
WLFQSUVUTBIETD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=NNC(=S)N1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)



![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)





![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
